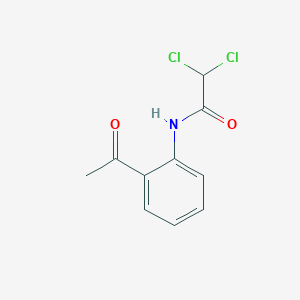
N-(2-Acetylphenyl)-2,2-dichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetylphenyl)-2,2-dichloroacetamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichloroacetamide moiety. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-2,2-dichloroacetamide typically involves the acylation of 2-acetylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control over reaction parameters and reducing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetylphenyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The dichloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Applications De Recherche Scientifique
N-(2-Acetylphenyl)-2,2-dichloroacetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(2-Acetylphenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets such as enzymes. For example, the compound can inhibit the activity of cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The exact molecular pathways involved in its action may vary depending on the specific biological context and target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Acetylphenyl)benzamide: This compound shares a similar structural framework but lacks the dichloroacetamide moiety, which may result in different biological activities and chemical reactivity.
2-Acetylphenylamine: This precursor compound is structurally simpler and serves as a starting material for the synthesis of N-(2-Acetylphenyl)-2,2-dichloroacetamide.
Uniqueness
This compound is unique due to the presence of both the acetyl and dichloroacetamide groups, which confer distinct chemical and biological properties. The dichloroacetamide moiety, in particular, enhances the compound’s reactivity and potential as an inhibitor of specific enzymes, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6140-12-1 |
|---|---|
Formule moléculaire |
C10H9Cl2NO2 |
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
N-(2-acetylphenyl)-2,2-dichloroacetamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)7-4-2-3-5-8(7)13-10(15)9(11)12/h2-5,9H,1H3,(H,13,15) |
Clé InChI |
RXPVDFOFHSWFKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
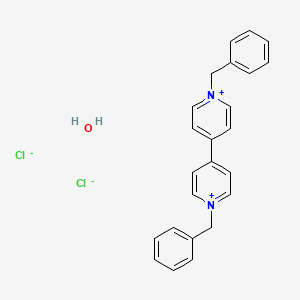
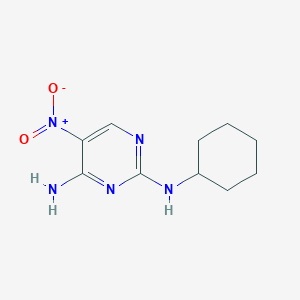
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)


![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)

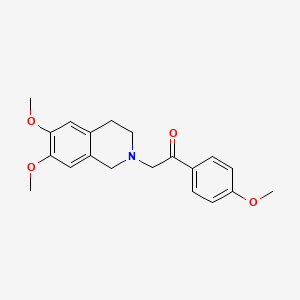
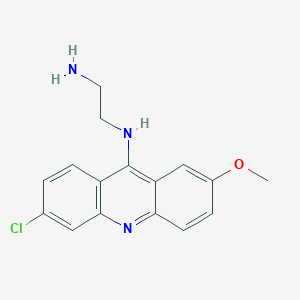
![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
